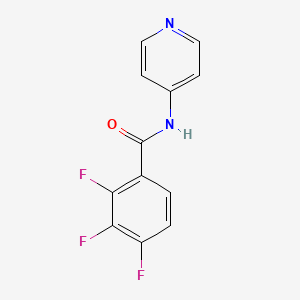
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(2-pyridinylamino)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(2-pyridinylamino)-(9CI) is a complex organic compound with a unique structure that includes a cyclohexadiene ring, a quinone moiety, and a pyridinylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(2-pyridinylamino)-(9CI) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclohexadiene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Quinone Moiety: Oxidation of the cyclohexadiene ring using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Pyridinylamino Group: This step involves nucleophilic substitution reactions where the pyridinylamino group is introduced using reagents like pyridine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(2-pyridinylamino)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The quinone moiety can be further oxidized to form more complex structures.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The pyridinylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Reagents including pyridine, alkyl halides, and other nucleophiles.
Major Products
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(2-pyridinylamino)-(9CI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(2-pyridinylamino)-(9CI) involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(2-pyridinylamino)-(9CI): is similar to other quinone derivatives and pyridinylamino compounds.
Hydroquinone Derivatives: Compounds with similar structures but reduced quinone moieties.
Pyridinylamino Compounds: Compounds with pyridinylamino groups attached to different core structures.
Uniqueness
Structural Features: The combination of a cyclohexadiene ring, quinone moiety, and pyridinylamino group makes this compound unique.
Reactivity: Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, adds to its versatility.
Properties
CAS No. |
625839-53-4 |
|---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-methyl-5-(pyridin-2-ylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H10N2O2/c1-8-6-11(16)9(7-10(8)15)14-12-4-2-3-5-13-12/h2-7H,1H3,(H,13,14) |
InChI Key |
ALKZMYALXIBOPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CC1=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


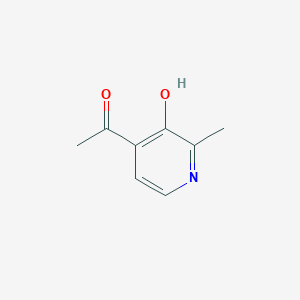
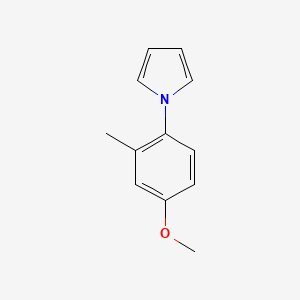
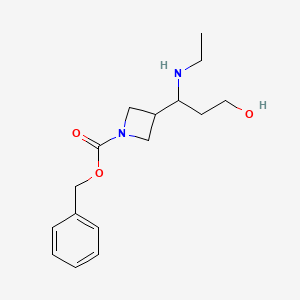
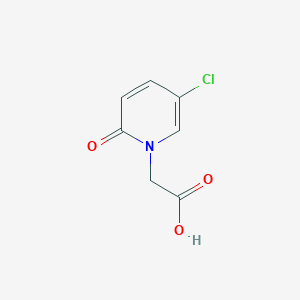
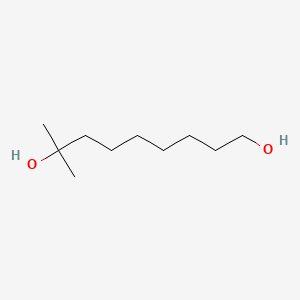

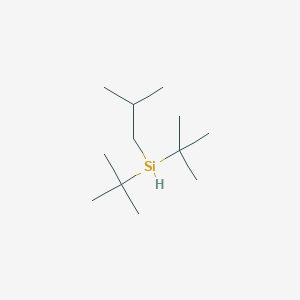
![S-[2-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B13961105.png)

![1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13961136.png)
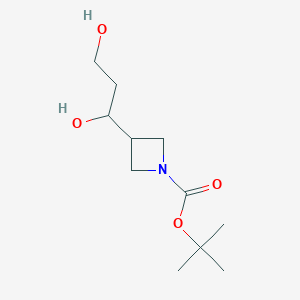
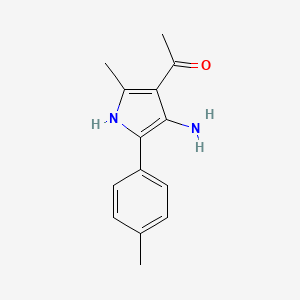
![2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide](/img/structure/B13961170.png)
